molecular formula C8H7BrO B1279399 3-Bromo-2-methylbenzaldehyde CAS No. 83647-40-9

3-Bromo-2-methylbenzaldehyde

Cat. No.: B1279399
CAS No.: 83647-40-9
M. Wt: 199.04 g/mol
InChI Key: HHVUFPUWPWOWOA-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C₈H₇BrO. It is a derivative of benzaldehyde, where a bromine atom is substituted at the third position and a methyl group at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-2-methylbenzaldehyde are currently unknown due to the lack of specific research. .

Pharmacokinetics

The compound has high gastrointestinal absorption and is BBB permeant . The skin permeation (Log Kp) is -5.78 cm/s .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Other environmental factors that could potentially influence its action, efficacy, and stability are currently unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the reduction of 3-bromo-2-methylbenzoic acid to (3-bromo-2-methylphenyl)methanol, followed by oxidation to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-3-methylbenzaldehyde
  • 4-Bromo-2-methylbenzaldehyde
  • 3-Bromo-4-methylbenzaldehyde

Comparison: 3-Bromo-2-methylbenzaldehyde is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, 2-bromo-3-methylbenzaldehyde has the bromine and methyl groups in different positions, leading to different reactivity patterns and applications .

Properties

IUPAC Name

3-bromo-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVUFPUWPWOWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439955
Record name 3-BROMO-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-40-9
Record name 3-BROMO-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

Step 1 A mixture of (3-bromo-2-methylphenyl)methanol (prepared according to the procedures reported in US Pat. Appl. 2006/0173183, 500 mg, 2.49 mmol) in THF (20 mL) was stirred at rt and treated with 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (Dess-Martin periodinane, 1.58 g, 3.73 mmol). After 2 h, the mixture was diluted with ether (ca. 100 mL) and washed with 5% aqueous sodium bisulfite, NaHCO3 (aq) and brine, dried and concentrated. The residue was purified by column chromatography (eluting with a gradient from hexane to 55:45 hexane-EtOAc) to provide 3-bromo-2-methylbenzaldehyde as a colorless oil (343 mg, 70%). 1H NMR (400 MHz, chloroform-d) δ 10.26 (1H, s), 7.78 (2H, ddd, J=9.7, 8.0, 1.2 Hz), 7.20-7.27 (1H, m), 2.75 (3H, s).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (201 mg, 5.31 mmol) was added in one portion to a −78° C. solution of 3-bromo-N-methoxy-2,N-dimethyl-benzamide ((Example 6: step b) 1.1 g, 4.24 mmol) in THF (25 mL). After stirring for 1 h at −78° C., the hydride reagent was quenched with EtOAc (10 mL), and the solution was slowly poured into a vigorously stirred mixture of citric acid (10%, 30 mL) and EtOAc (50 mL). After separating the layers, the organic layer was washed with NaHCO3 (3×20 mL), water (20 mL), and brine (30 mL). The solution was dried (sodium sulfate) and the solvent was removed in vacuo, giving the title compound (813 mg, 96%) as a colorless oil which was used without further purification. 1H-NMR (CDCl3): δ 10.28 (s, 1H), 7.80 (m, 2H), 7.25 (m, 1H), 2.78 (s, 3H).
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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Reaction Step One
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Extracted from reaction SMILES
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Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 1,3-dibromo-2-methylbenzene (3 g, 12.00 mmol) in Tetrahydrofuran (THF) (100 mL) stirred under nitrogen at −78° C. was added BuLi (9.00 mL, 14.40 mmol) dropwise. The reaction mixture was stirred at −78° C. for 20 min. DMF (1.115 mL, 14.40 mmol) was added dropwise. The reaction mixture was continuously stirred for 2 hours. The reaction was quenched with sat. aq. ammonia chloride solution. The aqueous layers were separated and extracted by EA for 3 times. The combined organic layers were washed by brine, dried over anhydrous sodium sulfate. The dried solution was concentrated in vacuo to afford 3-bromo-2-methylbenzaldehyde (D93) (2.4 g), which was used for the next step without further purification. MS (ES): C8H7BrO requires 197.9. found 199 (M+H+)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.115 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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